molecular formula C11H17NO2 B1340619 1-Boc-2-Ethynylpyrrolidine CAS No. 316141-37-4

1-Boc-2-Ethynylpyrrolidine

Cat. No. B1340619
M. Wt: 195.26 g/mol
InChI Key: MKFYNQAKTJFISL-UHFFFAOYSA-N
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Description

1-Boc-2-Ethynylpyrrolidine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest in organic chemistry due to their potential applications in pharmaceuticals and as intermediates in various synthetic processes. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and the ethynyl moiety represents an alkyne functional group, which is a versatile handle for further chemical transformations.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the enantioselective synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine was achieved using a boron trifluoride etherate-assisted ring opening of ethylene oxide by a chiral organolithium compound derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine . This method showcases the potential for creating chiral centers adjacent to the pyrrolidine ring, which is crucial for the synthesis of enantiomerically pure compounds.

Molecular Structure Analysis

The molecular structure of 1-Boc-2-Ethynylpyrrolidine is not directly discussed in the provided papers. However, the structure of related compounds, such as 2-ethynylpyridine dimers, has been studied using IR spectroscopy and computational methods . These studies provide insights into the behavior of ethynyl groups in molecular interactions, such as hydrogen bonding and π-stacking, which are relevant to understanding the properties and reactivity of 1-Boc-2-Ethynylpyrrolidine.

Chemical Reactions Analysis

Chemical reactions involving pyrrolidine derivatives and ethynyl groups have been reported. For example, the palladium-catalyzed α-arylation of N-Boc pyrrolidine has been extensively studied, demonstrating the utility of this compound in forming carbon-carbon bonds with aryl bromides . Additionally, the reactivity of boroles formed by carboboration, which could be conceptually related to reactions involving ethynyl groups, has been explored, showing the potential for cycloaddition reactions and the formation of borolium ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-2-Ethynylpyrrolidine are not directly reported in the provided papers. However, the properties of similar compounds, such as the dimerization behavior of 2-ethynylpyridine and its IR spectroscopic characteristics, have been investigated . These studies contribute to a broader understanding of how the ethynyl group and the pyrrolidine ring might influence the physical properties, such as solubility and boiling point, and chemical properties, like acidity and basicity, of 1-Boc-2-Ethynylpyrrolidine.

Scientific Research Applications

Chemosensing Applications

A novel ethynylpyridine containing E-Bodipy was synthesized from a Bodipy precursor and 1-Boc-2-Ethynylpyrrolidine, demonstrating potential as a turn-on fluorescent chemosensor for Zn2+ ions. This compound showed significant fluorescence enhancement upon interaction with Zn2+, indicating its utility in chemosensing applications (Roy et al., 2016).

Asymmetric Synthesis

1-Boc-2-Ethynylpyrrolidine has been used in asymmetric synthesis processes. For example, an asymmetric one-pot synthesis of optically active 2,3-dihydropyrroles from propargylated malononitrile and N-Boc-protected imines was achieved, showcasing the compound's role in creating optically active substances with high enantioselectivity (Monge et al., 2010).

Synthesis of Pharmaceutically Relevant Compounds

A method for the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which are significant in pharmaceutical research, was developed using lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine. This approach highlights the compound's importance in constructing complex molecules with quaternary stereocenters (Sheikh et al., 2012).

Catalytic Applications

In catalysis, 1-Boc-2-Ethynylpyrrolidine has been involved in palladium-catalyzed α-arylation processes. The studies focused on deprotonation and subsequent transmetalation steps, leading to the synthesis of compounds with significant synthetic and therapeutic potential (Barker et al., 2011).

Modular Synthesis Approaches

The compound has facilitated modular synthesis strategies, such as the organocatalytic Mannich/Wittig/cycloisomerization sequence, to access chiral 1,2-dihydropyridines. This method underscores its role in creating building blocks for more complex structures, particularly in pharmaceutical synthesis (Mu et al., 2021).

Safety And Hazards

The safety information for 1-Boc-2-Ethynylpyrrolidine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2-ethynylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFYNQAKTJFISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563402
Record name tert-Butyl 2-ethynylpyrrolidine-1-carboxylate
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-Ethynylpyrrolidine

CAS RN

316141-37-4
Record name 1,1-Dimethylethyl 2-ethynyl-1-pyrrolidinecarboxylate
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Record name tert-Butyl 2-ethynylpyrrolidine-1-carboxylate
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Record name tert-butyl 2-ethynylpyrrolidine-1-carboxylate
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Synthesis routes and methods

Procedure details

To a stirred cold (minus 78° C.) solution of l-(tert-butoxycarbonyl)-2-(2,2-dibromoethenyl) pyrrolidine (7.81 g, 22 mmol) in THF (200 mL) was added n-BuLi (1.59 M in hexane, 28 mL, 44 mmol) over 10 min, and the stirring was continued for 2 hr at the same temp. The reaction was quenched by the addition of sat. NH4Cl and extracted with EtOAc. The extract was washed with brine, dried over MgSO4, and evaporated. The residue was chromatographed on silica-gel with n-hexane-AcOEt (10:1, v/v) as eluent to give 4.15 g (97%) 1-(tert-butoxycarbonyl)-2-ethynyl pyrrolidine as a light yellow oil. 1H-NMR (CDCl3) δ 1.48 (9 H, s), 1.82–2.21 (4 H, m), 3.30–3.45 (2 H, m), 4.41–4.52 (1 H, m).
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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